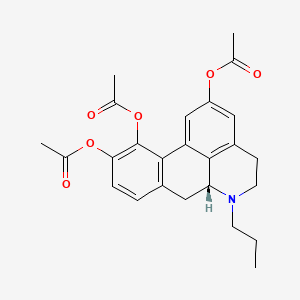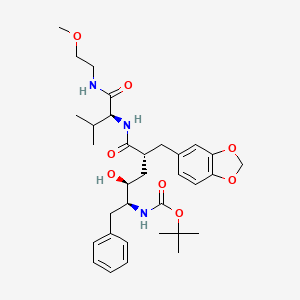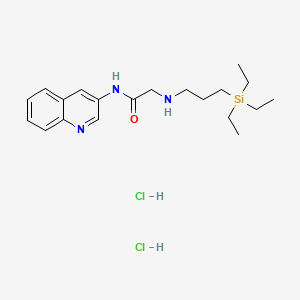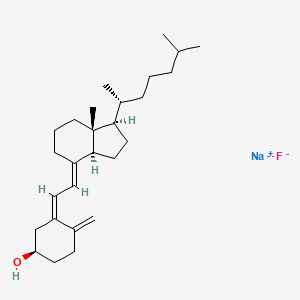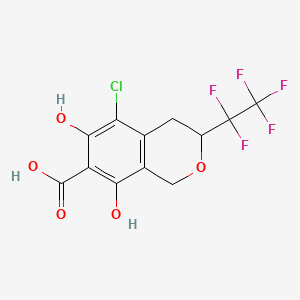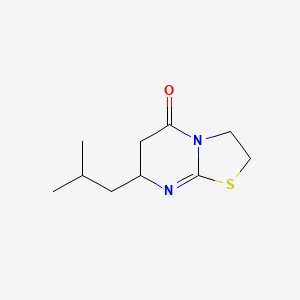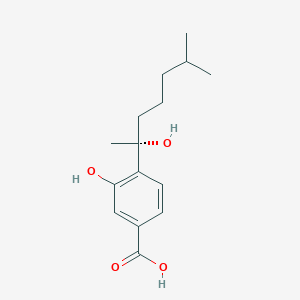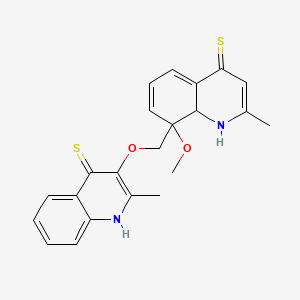
8-Methoxy-2-methyl-4-quinolinethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2-methyl-4-quinolinethiol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, characterized by its methoxy and thiol functional groups, exhibits unique chemical properties that make it valuable for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-methyl-4-quinolinethiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methylquinoline.
Thiol Introduction: The thiol group at the 4-position is introduced via nucleophilic substitution, often using thiourea followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methoxy-2-methyl-4-quinolinethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinoline ring or the functional groups attached to it.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products:
Disulfides: Formed through oxidation of the thiol group.
Substituted Quinoline Derivatives: Resulting from various substitution reactions.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2-methyl-4-quinolinethiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 8-Methoxy-2-methyl-4-quinolinethiol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and thiol groups play crucial roles in binding to these targets, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-quinolinethiol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
8-Methoxyquinoline:
4-Hydroxy-2-methylquinoline: Contains a hydroxyl group instead of a thiol, leading to different chemical properties and uses.
Uniqueness: 8-Methoxy-2-methyl-4-quinolinethiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and potential for diverse applications. Its combination of functional groups makes it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
92287-60-0 |
|---|---|
Molekularformel |
C22H22N2O2S2 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
3-[(8-methoxy-2-methyl-4-sulfanylidene-1,8a-dihydroquinolin-8-yl)methoxy]-2-methyl-1H-quinoline-4-thione |
InChI |
InChI=1S/C22H22N2O2S2/c1-13-11-18(27)16-8-6-10-22(25-3,21(16)23-13)12-26-19-14(2)24-17-9-5-4-7-15(17)20(19)28/h4-11,21,23H,12H2,1-3H3,(H,24,28) |
InChI-Schlüssel |
MMNYVTRNUPOGNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=S)C2=CC=CC(C2N1)(COC3=C(NC4=CC=CC=C4C3=S)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



